(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone - 1308334-68-0

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Catalog Number: EVT-1754806
CAS Number: 1308334-68-0
Molecular Formula: C13H23N3O
Molecular Weight: 237.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

  • Compound Description: This series of compounds, represented by the general structure (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone with various substitutions on the phenyl rings, was investigated for anticancer and antimicrobial activities. Notably, compounds 9j and 9n exhibited potent cytotoxicity against the MCF-7 breast cancer cell line.
  • Relevance: While these compounds belong to a different chemical class than (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, the shared presence of a substituted phenyl ring connected to a methanone group linked to a heterocycle highlights a structural similarity. Understanding the structure-activity relationship of these compounds could provide insights into designing novel derivatives of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone with enhanced biological activities. Additionally, exploring alternative heterocycles, such as the oxadiazole present in this series, could be a viable strategy for modifying (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone 9j

  • Compound Description: This specific derivative of the (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone series showed notable anti-cancer activity against the MCF-7 breast cancer cell line with an IC50 value of 21.57 µM.
  • Relevance: Similar to the broader series, compound 9j shares the phenyl-methanone-heterocycle motif with (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone. Analyzing the specific substitutions on the phenyl rings of 9j that contribute to its cytotoxicity could provide insights for modifying (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone to enhance its biological activity.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone 9n

  • Compound Description: This derivative of the (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone series demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 8.52 µM, making it even more potent than compound 9j.
  • Relevance: Sharing the core phenyl-methanone-heterocycle structure with (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, compound 9n presents another opportunity to investigate the impact of specific substitutions on biological activity. Comparing the structural differences and activities between 9j and 9n could further refine our understanding of structure-activity relationships within this class of compounds and guide modifications to (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone.

5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole

  • Compound Description: This compound was synthesized and investigated for its potential antimicrobial and antiviral properties using molecular docking studies.
  • Relevance: This compound features a piperidine ring directly attached to a quinolone scaffold, a structural motif also present in (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone. While the specific heterocycles differ, this compound emphasizes the relevance of piperidine-containing heterocycles in medicinal chemistry and suggests exploring variations of the piperidine substitution pattern in (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone.

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid (JNJ-26131300)

  • Compound Description: This compound, known as JNJ-26131300, acts as a CCR2 antagonist and has been investigated for its role in inflammatory diseases. The synthesis of its deuterium-labeled analog is described in the provided research papers.
  • Relevance: JNJ-26131300 features a piperidine ring directly connected to an acetic acid moiety, a structural feature reminiscent of the piperidine-methanone core in (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone. This similarity suggests that modifications to the methanone linker in (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, potentially incorporating bioisosteres like acetic acid derivatives, could be a viable strategy for modulating its biological activity.

(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone derivatives

  • Compound Description: This series of compounds, characterized by a (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone core with different substitutions, demonstrates inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These compounds are being investigated for treating metabolic disorders, including type 2 diabetes and obesity, and central nervous system disorders.
  • Relevance: This series shares the crucial piperidine-methanone core structure with (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone. Furthermore, the presence of a substituted phenyl ring attached to the piperidine nitrogen in both the series and the target compound emphasizes the importance of this structural motif for biological activity. Investigating the impact of various substitutions on the phenyl and thiophene rings in this series could provide insights for modifying (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone to enhance its potency and selectivity.

(3-Amino-1-phenyl-1H-benzo[f]chromen-2-yl)(1H-indol-3-yl)methanone derivatives

  • Compound Description: These derivatives, synthesized using a green chemistry approach, were evaluated for their anti-inflammatory and analgesic activities. Several compounds within this series showed promising results in the carrageenan-induced paw edema and Eddy’s hot plate models.
  • Relevance: Although structurally distinct from (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, the presence of the methanone linker connecting two heterocyclic systems is noteworthy. This suggests that incorporating diverse heterocycles, such as the benzo[f]chromene and indole moieties found in this series, could be a potential strategy for developing novel analogs of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone with desirable pharmacological profiles.

[4-(5-Aminomethyl-phenyl)-piperidin-1-yl]-1H-indol-3-yl]methanone

  • Compound Description: This compound exhibits potent tryptase inhibitory activity and is investigated for its potential in treating tryptase-mediated physiological conditions.

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]methanone

  • Compound Description: This compound acts as a mast cell tryptase inhibitor and is investigated for its therapeutic potential in treating physiological conditions associated with tryptase activity. The compound is specifically highlighted for its benzoate salt form, including its crystalline form A, which exhibits specific XRPD peaks.

methanone

  • Compound Description: Identified as a side product during the synthesis of a potential anti-tuberculosis drug candidate, 8-nitro-1,3-benzothiazin-4-one, this compound provides insights into potential side reactions and byproducts that might occur during the synthesis of similar compounds.
  • Relevance: This compound features a piperidine ring directly attached to a methanone group, mirroring the core structure of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone. While the substituted phenyl ring differs significantly, this compound emphasizes the importance of carefully controlling reaction conditions during the synthesis of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone to minimize the formation of undesired byproducts.

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone

  • Compound Description: This compound exemplifies a simple and efficient method for synthesizing acyl pyrazole derivatives using an oxidative functionalization reaction. The synthesis utilizes a substoichiometric amount of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate as the oxidant in a solvent-free and base-free environment, highlighting a green chemistry approach.
  • Relevance: While not a direct structural analog, this compound emphasizes the relevance of the methanone linker in connecting diverse aromatic and heterocyclic systems, a strategy applicable to modifying (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone. Furthermore, the described green chemistry approach provides a valuable reference for developing environmentally friendly synthetic routes for (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone and its derivatives.

(R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives

  • Compound Description: These enantiomeric pairs, derived from racemic 3-(piperidin-3-yl)-1H-indoles, were synthesized and their absolute configurations were determined using X-ray crystallography. The study highlights the importance of chirality in drug design and emphasizes the need to understand the stereochemical aspects of biologically active compounds.
  • Relevance: While not directly analogous to (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, these compounds underscore the significance of the piperidine-indole motif in medicinal chemistry. This structural feature is also present in several other related compounds discussed, further strengthening its relevance to (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone. This study highlights the importance of considering stereochemistry when designing and synthesizing analogs of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, as different enantiomers or diastereomers may exhibit different biological activities.

(Z)-(2,4-Difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime

  • Compound Description: This compound, synthesized and characterized using DFT studies, highlights the importance of computational methods in understanding molecular properties and predicting reactivity. The study focused on electronic properties, frontier molecular orbitals, and electrostatic potential mapping to provide insights into its potential chemical behavior and interactions.
  • Relevance: Despite lacking a direct structural similarity to (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, this study underscores the utility of computational tools in drug discovery. Applying similar DFT studies to (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone and its derivatives could offer valuable insights into their electronic properties, potential binding modes, and structure-activity relationships, ultimately aiding in the design of more potent and selective compounds.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Developed as a potent and selective Akt inhibitor, Hu7691 shows promise in reducing cutaneous toxicity, a common side effect of Akt inhibitors. The compound's design, based on dihedral angle analysis and molecular dynamics simulations, highlights the importance of structure-based drug design approaches in optimizing pharmacological properties.
  • Relevance: While not structurally analogous to (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, Hu7691 showcases the value of structure-based design strategies. Employing similar approaches, like molecular modeling, docking studies, and molecular dynamics simulations, with (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone as a starting point, could facilitate the design of novel analogs with improved potency, selectivity, and reduced toxicity.

(2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (1)

  • Compound Description: Identified as an adulterant in herbal products sold online, this benzoylindole is a positional isomer of the known cannabimimetic compound RCS-4 ((4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone). This finding emphasizes the importance of monitoring and regulating psychoactive substances in unregulated markets.
  • Relevance: This benzoylindole derivative shares the indole-methanone moiety with (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, highlighting the prevalence of this structural motif in biologically active compounds. The discovery of this compound as an adulterant emphasizes the importance of comprehensive chemical analysis and characterization when investigating the biological activities and potential applications of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone and its derivatives.

1-(5-Fluoropentyl-1H-indol-3-yl)(naphthalene-1-yl)methanone (AM-2201)

  • Compound Description: Also identified as an adulterant in herbal products sold online, AM-2201 is a known cannabinoid receptor agonist. Its presence in unregulated products underscores the potential for public health risks associated with mislabeled and adulterated substances.
  • Relevance: This naphthoylindole, while structurally distinct from (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, reinforces the prevalence of the indole-methanone moiety in compounds with biological activity. The discovery of AM-2201 further emphasizes the importance of careful analysis and characterization when working with (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone and its analogs to ensure their safety and efficacy.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691, a potent and selective Akt inhibitor, was the subject of a study focusing on developing and validating an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying the compound in dog plasma. The development of a sensitive and specific analytical method is crucial for preclinical and clinical pharmacokinetic studies.
  • Relevance: Although structurally different from (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, the development of a UPLC-MS/MS method for Hu7691 offers valuable insights into the analytical techniques suitable for quantifying similar compounds in biological matrices. This knowledge is essential for conducting pharmacokinetic studies on (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone and its derivatives, ultimately aiding in understanding their absorption, distribution, metabolism, and excretion properties.

(2-Ethoxyphenyl)[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]methanone

  • Compound Description: The crystal structure of this compound, determined using X-ray diffraction, provides insights into its solid-state conformation and intermolecular interactions. The analysis revealed that the piperidine ring adopts a chair conformation, and the crystal packing is stabilized by intermolecular C-H⋯O interactions.
  • Relevance: Sharing the piperidine-methanone core with (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, this compound emphasizes the significance of conformational analysis in understanding structure-activity relationships. Conducting similar crystallographic studies on (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone could provide valuable information about its preferred conformation and intermolecular interactions, which can influence its pharmacological properties.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This boronic acid ester, characterized using various spectroscopic techniques and X-ray crystallography, is a valuable intermediate in organic synthesis. The presence of the boronic acid ester functionality provides a versatile handle for further derivatization using cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
  • Relevance: While structurally distinct from (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, this compound highlights the utility of boronic acid esters as synthetic building blocks. Incorporating boronic acid ester functionalities into (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone or its precursors could enable the exploration of diverse chemical space through cross-coupling reactions, potentially leading to the identification of novel derivatives with enhanced biological activities.

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound, another boronic acid ester, further demonstrates the versatility of these building blocks in organic synthesis. Its synthesis and structural characterization emphasize the potential for accessing diverse chemical structures through functional group interconversions and derivatization strategies.
  • Relevance: Similar to the previous compound, the presence of the boronic acid ester moiety in this compound highlights the potential for incorporating this functionality into (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone or its precursors. By leveraging cross-coupling reactions with this intermediate, a wide range of novel analogs can be synthesized and evaluated for their biological activity, potentially leading to the discovery of new lead compounds.

(5-Amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives

  • Compound Description: This series of compounds, characterized by a central methanone linker connecting a substituted triazine ring and a substituted benzo[d]isoxazole-pyrrolidine moiety, was investigated for anticonvulsant activity. The most potent compound, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c), showed promising results in the maximal electroshock (MES) test with minimal neurotoxicity.
  • Relevance: Although structurally distinct from (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, this series emphasizes the versatility of the methanone linker in connecting diverse heterocyclic systems for developing bioactive compounds. Exploring different combinations of heterocycles linked by a methanone bridge, inspired by this series, could be a viable strategy for designing novel (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone analogs with potentially improved pharmacological properties.

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

  • Compound Description: This compound, the most potent anticonvulsant from the (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone series, exhibited an ED50 value of 6.20 mg/kg in the MES test and a favorable protective index (PI) greater than 48.38, surpassing the reference drug phenytoin.
  • Relevance: Although structurally different from (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone, the potent anticonvulsant activity of 5c highlights the importance of exploring diverse heterocyclic combinations linked by a methanone bridge. This finding could inspire the design and synthesis of novel analogs of (4-allylpiperazin-1-yl)(piperidin-3-yl)methanone with potential applications in treating neurological disorders.

Properties

CAS Number

1308334-68-0

Product Name

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

IUPAC Name

piperidin-3-yl-(4-prop-2-enylpiperazin-1-yl)methanone

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C13H23N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2,12,14H,1,3-11H2

InChI Key

UBJJRSQFXFSCKB-UHFFFAOYSA-N

SMILES

C=CCN1CCN(CC1)C(=O)C2CCCNC2

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.